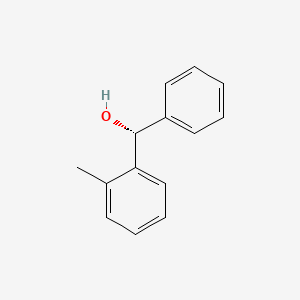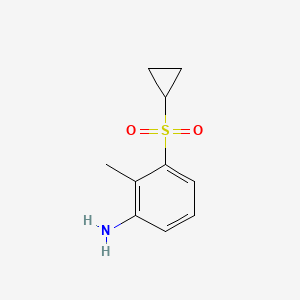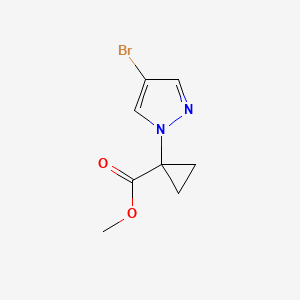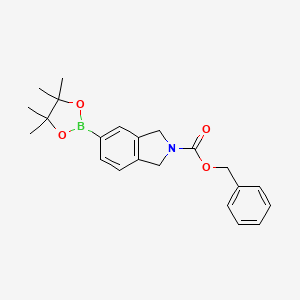
(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99%
Übersicht
Beschreibung
(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% (2-M-APB) is an optically active compound with a wide range of applications in the field of science, technology, and medicine. It is a chiral compound and has two enantiomers, (R)-2-M-APB and (S)-2-M-APB. It is a colorless liquid with a sweet, floral odor and a boiling point of 189°C. In the laboratory, it is used as a reagent in organic synthesis, a solvent for chromatography, and as a starting material for the synthesis of pharmaceuticals. It is also used in the manufacture of pesticides, fragrances, and perfumes.
Wirkmechanismus
(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% is a chiral compound with two enantiomers, (R)-(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% and (S)-(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99%. This means that the two enantiomers have different physical and chemical properties. The two enantiomers can interact with different molecules in different ways, leading to different effects. For example, (R)-(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% can interact with proteins, enzymes, and other molecules in the body, influencing their activity and leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% are dependent on the specific enantiomer present. (R)-(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to have an effect on the immune system, as well as on the cardiovascular, endocrine, and nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% in laboratory experiments include its availability, its low cost, and its high purity. Additionally, it is a versatile reagent and can be used in a wide range of organic syntheses. However, it has some limitations. For example, it is not soluble in water, and it is not stable in the presence of light or heat.
Zukünftige Richtungen
The potential future directions for (R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% include: further research into its biochemical and physiological effects; development of new applications for its use in organic syntheses; development of new methods for its synthesis; and exploration of its potential uses in drug development and medical research. Additionally, further research could be conducted into its stability in the presence of light and heat, as well as its solubility in water. Finally, research could be conducted into its potential use as a chiral catalyst in asymmetric syntheses.
Synthesemethoden
(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% can be synthesized from the reaction of benzyl bromide and 2-methyl-2-propanol in the presence of sodium hydroxide. The reaction is carried out in an inert atmosphere and the product is isolated by distillation. The reaction proceeds in two steps: first, the bromide is transformed into an alkoxide and then the alkoxide is converted into the desired product.
Wissenschaftliche Forschungsanwendungen
(R)-2-Methyl alpha-phenyl benzylalcohol, ee 99% is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, a solvent for chromatography, and as a starting material for the synthesis of pharmaceuticals. It is also used in the manufacture of pesticides, fragrances, and perfumes. Additionally, it is used in the synthesis of chiral compounds, such as chiral auxiliaries and chiral catalysts, as well as in the synthesis of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
(R)-(2-methylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXXJOHFRHBFB-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-2-Methylbenzhydrol | |
CAS RN |
1517-58-4 | |
| Record name | 2-Methylbenzhydrol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLBENZHYDROL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8L3Q3HTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)





![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)
